ND-011992

Tuberculosis Drug synergy MIC50

ND-011992 is a quinazoline-based small molecule for TB research programs needing validated dual terminal oxidase inhibition. It addresses the challenge of M. tuberculosis metabolic plasticity through a unique multi-target profile. - Synergizes with Q203: Lowers MIC50 from 3.16 nM to 0.97 nM against M. tuberculosis H37Rv. - Broad inhibition: IC50 values of 0.12 µM (complex I), 2.47 µM (bo3), 0.63 µM (bd-I), 1.3 µM (bd-II) in E. coli. - Validated in vivo: Demonstrated efficacy in mouse TB models and against MDR/XDR clinical isolates. Supplied as a high-purity solid with rigorous QC, ready for in vitro and in vivo studies.

Molecular Formula C21H14F3N3O
Molecular Weight 381.3 g/mol
Cat. No. B12387952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameND-011992
Molecular FormulaC21H14F3N3O
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H14F3N3O/c22-21(23,24)14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)27-20-18-3-1-2-4-19(18)25-13-26-20/h1-13H,(H,25,26,27)
InChIKeyCAIODVXPWNFDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ND-011992: Quinazoline Inhibitor for TB Research


ND-011992 is a quinazoline-type small molecule inhibitor that targets quinone reductases and quinol oxidases in the bacterial respiratory chain [1]. It was identified through a whole-cell screen as a cytochrome bd oxidase (Cyt-bd) inhibitor [2]. The compound inhibits respiratory complex I and bo3 oxidase in addition to bd-I and bd-II oxidases in Escherichia coli with IC50 values of 0.12 µM, 2.47 µM, 0.63 µM, and 1.3 µM, respectively [1]. ND-011992 is inactive as a standalone bactericidal agent but acts synergistically with cytochrome bcc:aa3 oxidase inhibitors such as Q203 (Telacebec) to achieve potent bactericidal activity against Mycobacterium tuberculosis [2].

Why ND-011992 Cannot Be Replaced in TB Therapy


ND-011992 occupies a uniquely validated position in tuberculosis research that structurally similar analogs or generic cytochrome bd inhibitors cannot replicate without extensive revalidation. The compound was specifically identified through a focused whole-cell screen for its ability to synergize with Q203 (Telacebec) against M. tuberculosis [1]. Its multi-target inhibitory profile—simultaneously engaging respiratory complex I (IC50 0.12 µM), bo3 oxidase (IC50 2.47 µM), and both bd-I and bd-II oxidases (IC50 0.63 µM and 1.3 µM, respectively)—is not merely a feature but the mechanistic basis for its capacity to regulate the entire respiratory chain [2]. Generic substitution with single-target cytochrome bd inhibitors would fail to recapitulate the demonstrated synergy with Q203 that lowers MIC50 from 3.16 nM to 0.97 nM against M. tuberculosis H37Rv . Furthermore, ND-011992 has established in vivo efficacy data in mouse models of tuberculosis infection when combined with Q203 [1] and validated bactericidal activity in triple-drug combinations with pretomanid and Q203 against both replicating and non-replicating M. tuberculosis populations [3].

ND-011992 Comparative Performance Evidence


Q203 Synergy Reduces MIC50

ND-011992 demonstrates potent synergy with Q203, lowering the minimum inhibitory concentration required to inhibit 50% of M. tuberculosis H37Rv growth (MIC50) from 3.16 nM to 0.97 nM . This represents a 3.3-fold reduction in the effective concentration of Q203 when ND-011992 is co-administered. The synergy is mediated by ND-011992's inhibition of the cytochrome bd oxidase, which blocks the compensatory respiratory pathway that M. tuberculosis utilizes to survive Q203-mediated inhibition of the cytochrome bcc:aa3 oxidase [1].

Tuberculosis Drug synergy MIC50 Q203 Telacebec

Superior Oxygen Consumption Inhibition with Q203

In quantitative oxygen consumption assays using methylene blue decolorization and oxygen-sensitive optical sensors, the combination of ND-011992 and Q203 produced significantly greater inhibition of M. tuberculosis respiration than Q203 alone [1]. Statistical analysis via two-way ANOVA with Tukey correction for multiple comparisons demonstrated a p-value of <0.0001 (denoted as ****) when comparing Q203 alone versus ND-011992 plus Q203 [1]. This finding confirms that the dual inhibition of both cytochrome bcc:aa3 (by Q203) and cytochrome bd oxidase (by ND-011992) is required to maximally suppress bacterial respiration.

Respiratory inhibition Oxygen consumption Terminal oxidase Q203 Mycobacterium tuberculosis

Multi-Target Respiratory Chain Inhibition

ND-011992 demonstrates a unique multi-target inhibitory profile across the bacterial respiratory chain. In E. coli strain BL21*Δcyo, ND-011992 inhibits four distinct respiratory targets with the following IC50 values: complex I (0.12 µM), bo3 oxidase (2.47 µM), bd-I oxidase (0.63 µM), and bd-II oxidase (1.3 µM) [1]. The lowest IC50 value (0.12 µM) is achieved against respiratory complex I, identifying this as the primary molecular target [1]. This multi-target engagement profile distinguishes ND-011992 from selective single-target respiratory inhibitors such as Q203, which specifically targets the QcrB subunit of cytochrome bcc:aa3 oxidase [2].

Respiratory complex I IC50 Multi-target inhibition Quinone reductase E. coli model

Bactericidal Activity Against Replicating and Non-Replicating Mtb

The ND-011992 and Q203 combination demonstrates bactericidal activity against both replicating and antibiotic-tolerant, non-replicating M. tuberculosis populations [1]. Critically, this combination increased efficacy relative to that of a single drug in a mouse model of tuberculosis infection [1]. While ND-011992 is ineffective as a standalone agent, its combination with Q203 inhibits respiration and ATP homeostasis, achieving bactericidal effects that neither drug can accomplish individually [1]. The combination was active against M. tuberculosis clinical isolates of various lineages as well as MDR- and XDR-TB isolates [2]. Notably, the addition of ND-011992 to Q203 treatment did not significantly alter the frequency of resistance emergence, indicating limited added risk of escape mutants [2].

Bactericidal activity Non-replicating Antibiotic tolerance MDR-TB In vivo efficacy

Triple Combination with Pretomanid and Q203

In a 2026 study, the triple combination of pretomanid, Q203, and the cytochrome bd oxidase inhibitor ND-011992 was shown to be highly bactericidal against both antibiotic-tolerant, non-replicating and replicating M. tuberculosis [1]. The study established that pretomanid partially inhibits both cytochrome bcc:aa3 and bd oxidase respiratory branches, and that the addition of ND-011992 to the pretomanid plus Q203 regimen further enhances bactericidal potency against the difficult-to-eradicate non-replicating subpopulations [1]. This triple combination approach represents a validated strategy for achieving sterilizing activity against the full spectrum of M. tuberculosis physiological states [1].

Pretomanid Triple combination Sterilizing regimen Terminal oxidase inhibition Non-replicating

Enhanced Activity of GaMF1.39

ND-011992 demonstrates broad synergy with multiple electron transport chain (ETC) inhibitors beyond Q203. A 2023 study showed that the antimycobacterial compound GaMF1.39, which targets the rotary subunit γ of the mycobacterial F-ATP synthase, displays enhanced anti-tuberculosis activity when combined with ND-011992 [1]. GaMF1.39 is bactericidal, inhibits infection ex vivo, and its combination with ND-011992 (among other ETC inhibitors) promises new strategies to shorten tuberculosis chemotherapy [1]. This finding indicates that ND-011992's value extends beyond its specific pairing with Q203 and encompasses broader applications in ETC-targeted combination regimens.

F-ATP synthase GaMF1.39 Combination therapy ETC inhibitor Synergy

ND-011992 Research Applications


Dual Terminal Oxidase Inhibition with Q203

ND-011992 is optimally deployed in tuberculosis research programs investigating dual inhibition of terminal oxidases. When paired with Q203 (Telacebec), ND-011992 achieves synergistic inhibition of oxygen respiration and ATP depletion, lowering the MIC50 of Q203 from 3.16 nM to 0.97 nM against M. tuberculosis H37Rv . This combination is bactericidal against both replicating and antibiotic-tolerant, non-replicating M. tuberculosis populations and demonstrates increased efficacy in mouse models relative to single-drug treatment [1]. The combination is active against MDR- and XDR-TB clinical isolates, making it suitable for studies targeting drug-resistant tuberculosis [1].

Triple-Drug Regimen with Pretomanid and Q203

ND-011992 has been validated as a critical component in triple-drug combinations with pretomanid and Q203 for achieving sterilizing activity against M. tuberculosis . In this regimen, pretomanid partially inhibits both terminal oxidases, Q203 targets cytochrome bcc:aa3, and ND-011992 blocks cytochrome bd oxidase, collectively achieving potent bactericidal activity against both replicating and non-replicating bacterial populations . This application scenario is particularly relevant for programs aiming to develop novel TB treatment regimens capable of shortening chemotherapy duration.

Multi-Target Respiratory Chain Inhibition

ND-011992 is uniquely suited for studies requiring broad inhibition of the bacterial respiratory chain. With demonstrated inhibitory activity against respiratory complex I (IC50 = 0.12 µM), bo3 oxidase (IC50 = 2.47 µM), bd-I oxidase (IC50 = 0.63 µM), and bd-II oxidase (IC50 = 1.3 µM) in E. coli , ND-011992 acts on both quinone reductases and quinol oxidases . This multi-target profile makes it an ideal tool compound for investigating the regulatory dynamics of the entire respiratory chain and for validating the phenotypic consequences of simultaneous inhibition of multiple respiratory nodes.

Combination with F-ATP Synthase Inhibitors

ND-011992 enhances the anti-tuberculosis activity of F-ATP synthase inhibitors such as GaMF1.39 . This combination strategy targets two distinct nodes in the oxidative phosphorylation pathway—electron transport (via ND-011992's cytochrome bd oxidase and complex I inhibition) and ATP synthesis (via GaMF1.39's F-ATP synthase inhibition) . This application scenario is valuable for research programs investigating multi-target strategies to overcome metabolic plasticity in M. tuberculosis and shorten TB chemotherapy.

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